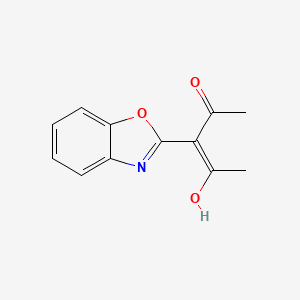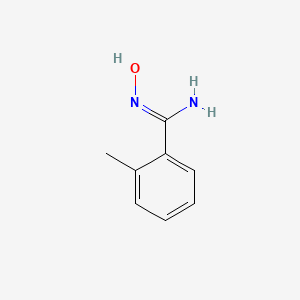
2-(1-Acetyl-2-oxopropylidene)benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Acetyl-2-oxopropylidene)benzoxazole” is a chemical compound with the molecular formula C12H11NO3. It belongs to the class of organic compounds known as benzoxazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an oxazole ring .
Synthesis Analysis
Benzoxazoles, including “this compound”, can be synthesized using 2-aminophenol as a precursor . The synthesis involves the reaction of 2-aminophenol with various compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis
Benzoxazole has been used in a variety of chemical reactions. For instance, it has been used in the oxidative coupling of 2-aminophenol and benzylamine under an O2 atmosphere . It has also been used in the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes .Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Properties
2-Oxo-3H-benzoxazole derivatives, including variants similar to 2-(1-Acetyl-2-oxopropylidene)benzoxazole, have shown promising analgesic and anti-inflammatory activities. Studies have revealed that these compounds exert their effects by inhibiting the synthesis of prostaglandin E2, a key mediator in pain and inflammation processes. Some specific derivatives have been found to possess potent analgesic and anti-inflammatory activities (Gülcan et al., 2003).
Antimicrobial Activities
Benzoxazole derivatives have demonstrated significant antimicrobial properties. For instance, novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives have shown a high level of activity against various microbial strains, including Micrococcus luteus, Bacillus cereus, and Escherichia coli (Kaplancıklı et al., 2004).
Anticancer Potential
2-Substituted benzoxazole derivatives exhibit significant anticancer and antitumor activities. These compounds have been increasingly studied for their potential in pharmaceutical research, particularly due to their inhibitory activities against cancerous cells (Nayak & Niranjan, 2017). Additionally, some specific benzoxazole derivatives have shown potent anticancer activities against MCF-7 and HePG2 cancer cell lines, with benzoxazole derivatives being more effective than imidazolinone derivatives (Elhady & Abubshait, 2017).
Optical Detection and Fluorescence Chemosensing
Benzoxazole-based macrocyclic chemosensors have been developed for the optical detection of metal ions such as Zn2+ and Cd2+. These chemosensors operate through a PET-mediated mechanism and are capable of selective detection in aqueous mediums (Paderni et al., 2022).
Direcciones Futuras
Benzoxazole and its derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, it can be expected that future research will continue to explore new synthetic strategies and applications for benzoxazole derivatives.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,14H,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKUQWZVOMPHEO-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=NC2=CC=CC=C2O1)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C1=NC2=CC=CC=C2O1)\C(=O)C)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723747.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B2723749.png)

![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2723753.png)
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine](/img/structure/B2723757.png)
![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2723758.png)
![3-Ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2723759.png)

![5-(Cyclopentylmethyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723762.png)


![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)
